molecular formula C17H15N3O3S2 B2777698 N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}thiophene-2-carboxamide CAS No. 1114602-77-5

N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}thiophene-2-carboxamide

Cat. No.: B2777698
CAS No.: 1114602-77-5
M. Wt: 373.45
InChI Key: FINKNZIUZZRCGM-UHFFFAOYSA-N
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Description

N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}thiophene-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyridazine ring, which is a six-membered ring containing two adjacent nitrogen atoms, and a thiophene ring, a five-membered ring containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the pyridazine and thiophene intermediates. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. This reaction is known for its mild conditions and high functional group tolerance .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and can improve the efficiency of the process. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of renewable starting materials, can make the production process more sustainable.

Chemical Reactions Analysis

Types of Reactions

N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}thiophene-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyridazine ring can be reduced to form dihydropyridazines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions can vary widely depending on the specific transformation desired, but typically involve the use of organic solvents and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the pyridazine ring can produce dihydropyridazines. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of possible derivatives.

Scientific Research Applications

N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}thiophene-2-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique electronic or optical properties.

    Biology: The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties.

    Medicine: As a potential drug candidate, it can be studied for its pharmacokinetics, pharmacodynamics, and therapeutic efficacy in various disease models.

    Industry: The compound can be used in the development of agrochemicals, such as herbicides or pesticides, due to its potential biological activity.

Mechanism of Action

The mechanism of action of N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}thiophene-2-carboxamide is not fully understood, but it is likely to involve interactions with specific molecular targets in biological systems. The pyridazine ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The thiophene ring may also contribute to the compound’s overall biological activity by enhancing its binding affinity or stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the combination of the pyridazine and thiophene rings, which can confer distinct electronic and steric properties. This unique structure may result in specific biological activities or chemical reactivity that are not observed in other similar compounds .

Properties

IUPAC Name

N-[3-(6-ethylsulfonylpyridazin-3-yl)phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3S2/c1-2-25(22,23)16-9-8-14(19-20-16)12-5-3-6-13(11-12)18-17(21)15-7-4-10-24-15/h3-11H,2H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FINKNZIUZZRCGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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